

physicochemical characteristics of EH-TBB

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Cat. No.: B587455

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)

Introduction

2-ethylhexyl-2,3,4,5-tetrabromobenzoate, commonly abbreviated as EH-TBB or TBB, is a novel brominated flame retardant (BFR).^[1] It is a primary component of commercial flame retardant mixtures like Firemaster 550, where it is often combined with bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP).^{[2][3]} These mixtures are used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in various consumer products, particularly in polyurethane foams found in upholstered furniture, baby products, and automotive cushions.^[2] Due to its widespread use, EH-TBB has become a ubiquitous environmental contaminant detected in indoor dust, sediment, wildlife, and human tissues.^{[4][5][6]} This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for its characterization, and its known biological interactions.

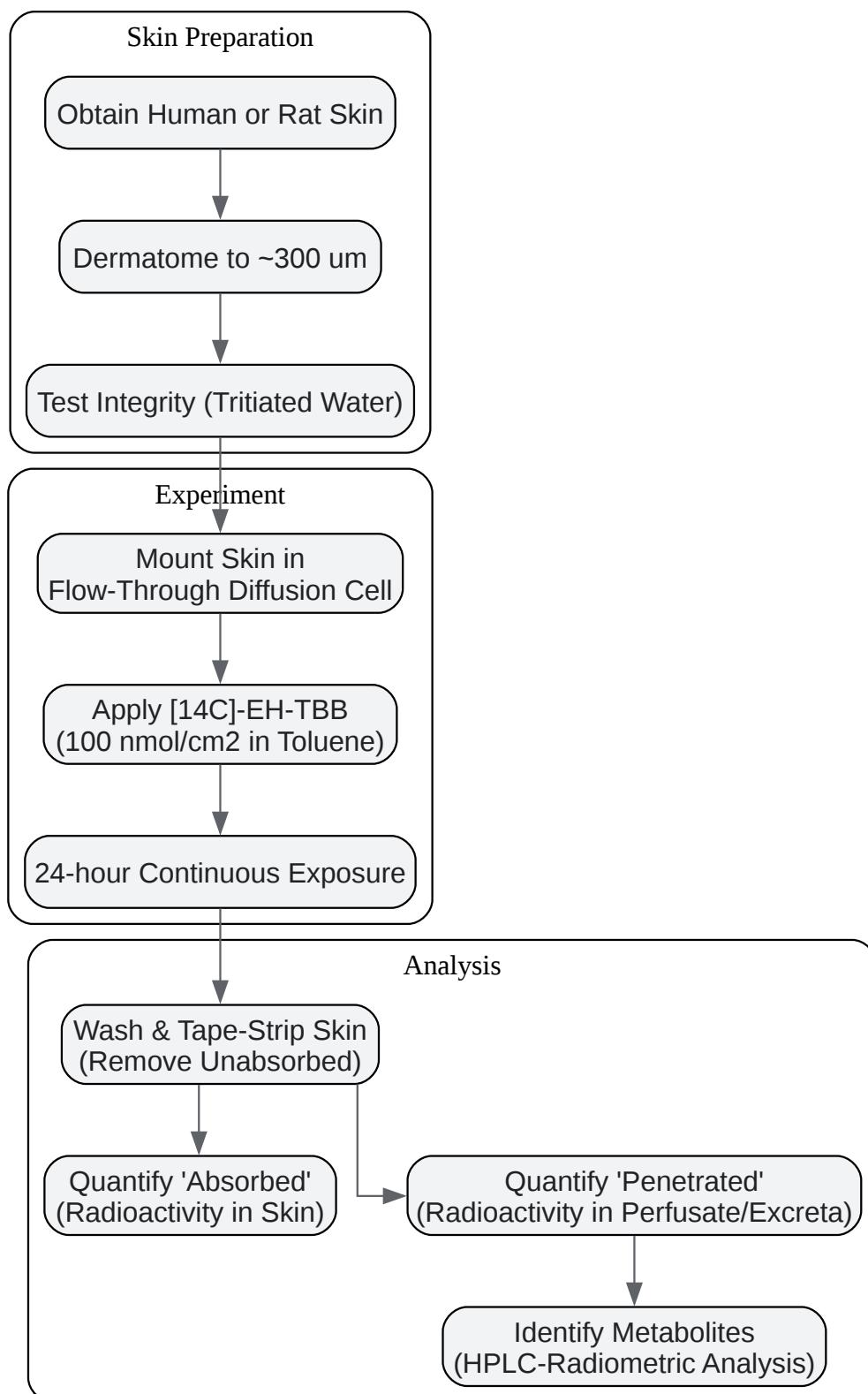
Physicochemical Properties

EH-TBB is characterized as a lipophilic compound with very low water solubility and low vapor pressure.^{[4][7][8]} These properties contribute to its persistence in the environment, where it is expected to predominantly reside in soil and sediment.^[8] The compound is a pale yellow oil at standard conditions.^[3]

Table 1: Summary of Physicochemical Data for EH-TBB

Property	Value	Source
IUPAC Name	2-ethylhexyl 2,3,4,5-tetrabromobenzoate	[9]
Synonyms	TBB, EHTeBB, EHTBB	[4][8]
CAS Number	183658-27-7	[4][9]
Molecular Formula	C ₁₅ H ₁₈ Br ₄ O ₂	[9]
Molecular Weight	549.9 g/mol ; 549.92 g/mol	[3][4][9]
Physical State	Liquid; Pale yellow oil	[3][9]
Melting Point	-93 °C	[10]
Boiling Point	110.6 °C	[10]
Flash Point	4 °C (40 °F)	[10]
logP (octanol-water)	7.73 - 8.75 (Estimated)	[4][7]
Water Solubility	Very low	[8]
Vapor Pressure	Low	[7][8]

Experimental Protocols


Dermal Absorption and Bioavailability Assessment

The percutaneous bioavailability of EH-TBB has been assessed using a parallelogram approach, comparing in vitro data from human and rat skin with in vivo data from rats.[7]

Methodology:

- Skin Preparation: Full-thickness skin from human donors or rats is obtained. For in vitro tests, the skin is dermatomed to a thickness of approximately 300 µm.[6] Skin integrity is verified using tritiated water to ensure the barrier is intact.[6]
- Diffusion Cell System: The prepared skin discs are mounted in a flow-through diffusion cell system (e.g., Crown Bio Scientific, 0.64 cm² diffusional area).[6]

- Dosing: [¹⁴C]-radiolabeled EH-TBB (e.g., 100 nmol/cm²) dissolved in a suitable vehicle like toluene is applied to the epidermal surface of the skin discs.[6][7]
- Sample Collection: The experiment is run for a continuous exposure period (e.g., 24 hours). [7] Receptor fluid (perfusate) is collected at regular intervals to measure the amount of EH-TBB that penetrates the skin. For in vivo studies in rats, urine and feces are collected.[7]
- Quantification: At the end of the exposure period, unabsorbed compound is removed from the skin surface by washing and tape-stripping.[7] The amount of EH-TBB absorbed and retained within the skin and the amount that penetrated into the receptor fluid (in vitro) or was excreted (in vivo) is quantified. Total [¹⁴C]-radioactivity is measured using liquid scintillation counting.[2][7]
- Metabolite Analysis: HPLC-radiometric analysis is used to identify the parent compound and its metabolites (like TBBA) in the perfusate, skin extracts, and excreta.[7]

[Click to download full resolution via product page](#)

Workflow for in vitro Dermal Absorption Study.

In Vitro Metabolism Studies

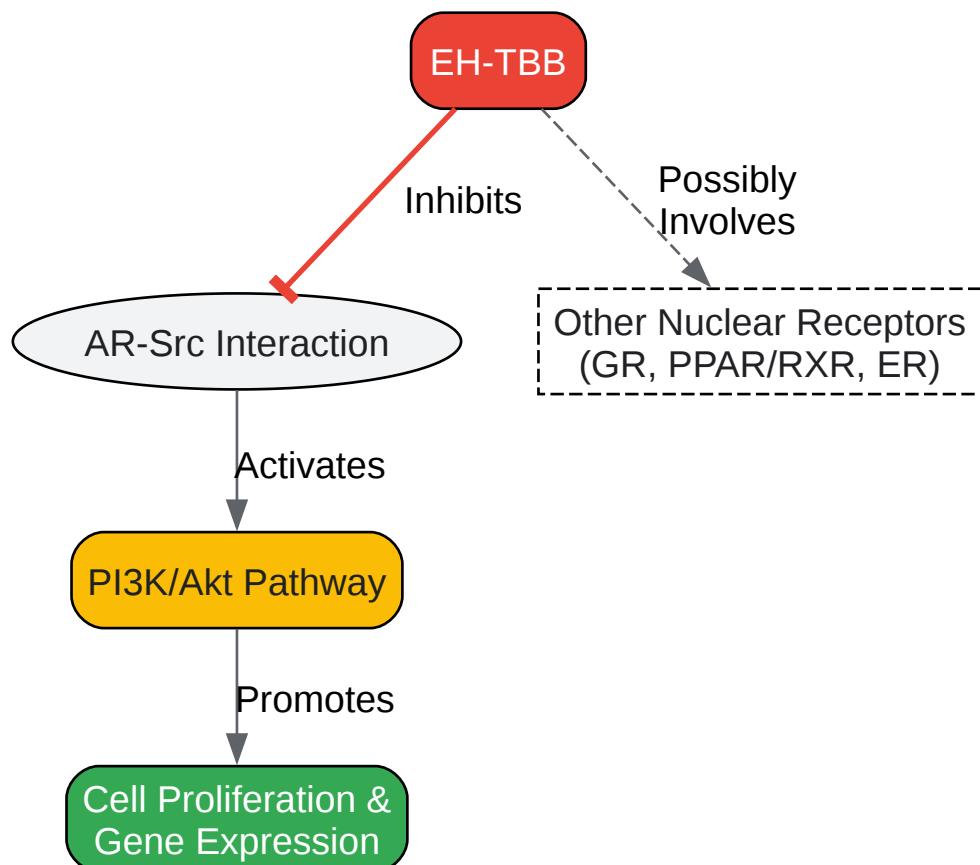
These studies investigate the biotransformation of EH-TBB in various biological tissues to identify metabolites and metabolic pathways.

Methodology:

- **Tissue Preparation:** Subcellular fractions (microsomes and S9) are prepared from human and rat liver or skin tissues. Purified enzymes like porcine carboxylesterase may also be used.[11]
- **Incubation:** EH-TBB is incubated with the prepared subcellular fractions or purified enzymes in a suitable buffer system.[12] Experiments are typically conducted with and without added cofactors (e.g., NADPH) to distinguish between different enzyme systems (e.g., P450 vs. carboxylesterases).[11]
- **Reaction Termination:** After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a solvent like acetonitrile.[4][12]
- **Metabolite Identification:** The resulting mixture is analyzed to identify and quantify the parent compound and any metabolites formed. High-performance liquid chromatography (HPLC) with radiometric detection or ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) are common analytical techniques.[4][12]
- **Kinetic Analysis:** To determine enzyme kinetics, experiments are run with varying concentrations of EH-TBB. The resulting data on metabolite formation rates are fitted to the Michaelis-Menten model to estimate the maximum metabolic rate (Vmax) and the Michaelis constant (Km).[11][12]

Analytical Methods for Quantification in Human Samples

Methods have been developed to measure exposure to EH-TBB and its metabolites in human serum and urine.[13][14]


Methodology for Serum Analysis:

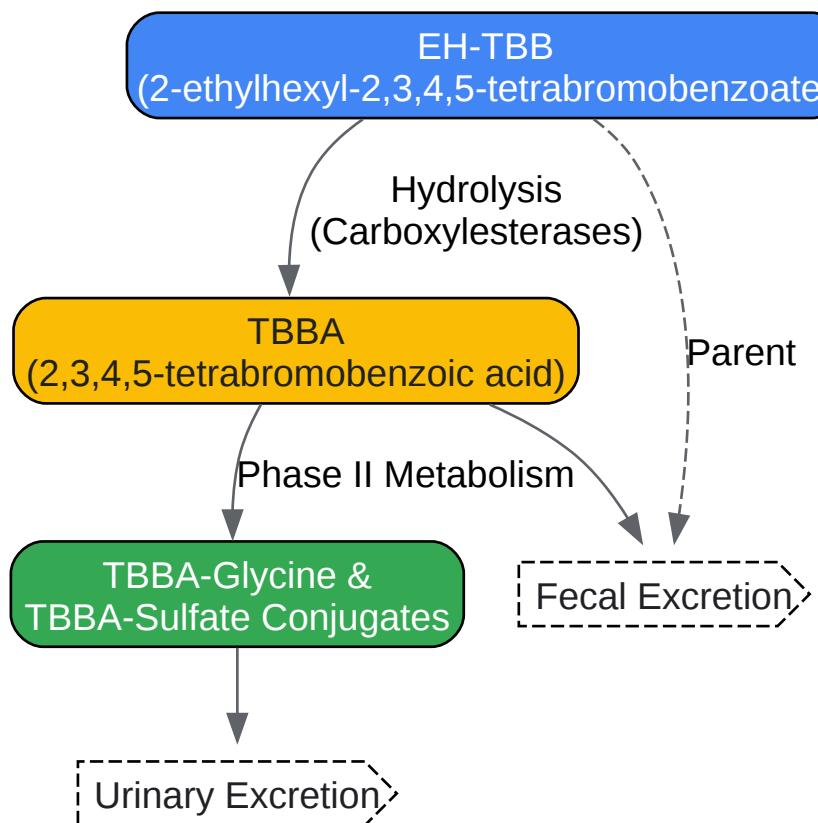
- Protein Denaturation: Serum proteins are first denatured using an acid, such as formic acid. [\[13\]](#)
- Solid-Phase Extraction (SPE): The sample is passed through an SPE column to isolate the target analytes (EH-TBB and others) from the serum matrix. [\[13\]](#)
- Cleanup and Fractionation: The resulting extract is further cleaned and fractionated using a silica SPE column. [\[13\]](#)
- Analysis: The final extract is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for detection and quantification. [\[1\]](#)

Biological Interactions and Signaling Pathways

EH-TBB is recognized as a potential endocrine-disrupting compound. [\[9\]](#) While EH-TBB itself is not considered a potent endocrine disruptor, its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has demonstrated anti-estrogenic and anti-androgenic activity.

Research in prostate cancer cells suggests that EH-TBB may exert its effects by inhibiting the function of the Androgen Receptor (AR). [\[15\]](#) One proposed mechanism is that EH-TBB inhibits the crucial interaction between the AR and the Src kinase, a process that normally activates the pro-survival PI3K/Akt signaling pathway. [\[15\]](#) Disruption of this pathway by EH-TBB could inhibit the proliferation of androgen-dependent cancer cells. [\[15\]](#) Further analysis suggests potential crosstalk with other hormone nuclear receptors, including the glucocorticoid receptor (GR), peroxisome proliferator-activated receptors (PPAR/RXR), and the estrogen receptor (ER). [\[15\]](#)

[Click to download full resolution via product page](#)


Proposed signaling pathway disruption by EH-TBB.

Metabolism and Degradation

Metabolism

In vivo and in vitro studies have consistently shown that EH-TBB is metabolized by the cleavage of its 2-ethylhexyl ester bond, a reaction catalyzed by carboxylesterases.^{[4][11]} This hydrolysis does not require cofactors like NADPH, indicating that cytochrome P450 enzymes are not primarily involved.^[11] The primary metabolite formed is 2,3,4,5-tetrabromobenzoic acid (TBBA).^{[11][14]}

In rodents, TBBA can undergo further phase II metabolism, forming conjugates with glycine or sulfate before being excreted in the urine.^[4] Both the parent EH-TBB and its metabolite TBBA have been identified in feces.^[4] The rapid metabolism of EH-TBB to TBBA may reduce its potential for bioaccumulation compared to other BFRs.^[11]

[Click to download full resolution via product page](#)

Metabolic pathway of EH-TBB in rodents.

Photodegradation

Studies have also investigated the environmental fate of EH-TBB when exposed to sunlight. EH-TBB can undergo photolysis, though at a slower rate than some other BFRs like nonabrominated diphenyl ethers.^[16] The primary photodegradation pathway involves the cleavage of bromine atoms from the aromatic ring, leading to the formation of debrominated products.^[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ethylhexyl-2,3,4,5-tetrabrombenzoat – Wikipedia [de.wikipedia.org]
- 4. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [healthvermont.gov](https://www.healthvermont.gov) [healthvermont.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [canada.ca](https://www.canada.ca) [canada.ca]
- 9. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [accustandard.com](https://www.accustandard.com) [accustandard.com]
- 11. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers [pubmed.ncbi.nlm.nih.gov]
- 15. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 16. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of EH-TBB]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587455#physicochemical-characteristics-of-eh-tbb\]](https://www.benchchem.com/product/b587455#physicochemical-characteristics-of-eh-tbb)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com